Ethyl 7-isopropylquinoline-3-carboxylate
Description
Ethyl 7-isopropylquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline core substituted with an isopropyl group at position 7 and an ethyl ester at position 3. This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in pharmaceuticals, particularly antibiotics and kinase inhibitors.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 7-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-12-6-5-11(10(2)3)8-14(12)16-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
CRLBDOGIGPRXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isopropylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives .
Scientific Research Applications
Ethyl 7-isopropylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antibacterial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s quinoline moiety plays a crucial role in its activity, allowing it to interact with DNA and proteins .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their substituents are compared below:
Key Observations :
- Quinoline vs. Isoquinoline: The nitrogen position differs (quinoline: position 1; isoquinoline: position 2), altering electronic properties and biological interactions.
- Substituent Effects : The trifluoromethyl (CF₃) group in the analog is electron-withdrawing, while isopropyl (C₃H₇) is electron-donating, impacting reactivity and solubility.
Physicochemical Properties
Key Observations :
- Melting Points: Substituted quinolines with halogen groups (e.g., Cl, CF₃) often exhibit higher melting points due to stronger intermolecular forces.
Spectral Data (NMR)
This compound:
Comparison with Analogs :
- Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate: CF₃ causes deshielding of adjacent carbons (δ ~120–125 ppm for CF₃).
- Ethyl 7-methyl-1-methylisoquinoline-3-carboxylate: Methyl groups at δ ~2.5 ppm (¹H NMR); isoquinoline shifts differ due to nitrogen position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
